DOTMP Ho-166, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid complexed with holmium-166, is a radiopharmaceutical compound primarily investigated for its applications in targeted skeletal radiotherapy. This compound is designed to deliver therapeutic radiation directly to bone tissues affected by malignancies such as multiple myeloma and bone metastases. The unique properties of holmium-166, including its beta emission and gamma rays, make it suitable for both therapeutic and imaging purposes.
Holmium-166 is produced through neutron activation of natural holmium or dysprosium isotopes in nuclear reactors. The most common method involves irradiating holmium-165 with thermal neutrons to produce holmium-166 via the reaction . This production method ensures high purity and specific activity necessary for medical applications.
The synthesis of DOTMP Ho-166 involves several steps:
The synthesis requires careful control of parameters such as pH and ligand concentration to optimize complexation yields. The reaction typically occurs at room temperature with adjustments made based on preliminary studies that indicate optimal conditions for maximum yield .
The molecular formula for DOTMP Ho-166 is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, phosphorus, and holmium atoms. The structure features a tetraazacyclododecane backbone with multiple phosphonic acid groups that facilitate chelation with holmium .
The average molecular weight of DOTMP Ho-166 is approximately 712.215 g/mol. Its structural arrangement allows for effective binding to bone tissues while delivering therapeutic radiation directly to malignant sites .
DOTMP Ho-166 undergoes several chemical interactions upon administration:
The stability of the DOTMP Ho-166 complex is crucial for its efficacy; studies have shown that it maintains significant stability under physiological conditions for extended periods .
The mechanism by which DOTMP Ho-166 exerts its therapeutic effects involves targeted delivery of radiation to bone tissues:
Studies indicate that DOTMP Ho-166 can effectively reduce tumor burden in preclinical models by delivering localized radiation doses that induce apoptosis in cancer cells .
DOTMP Ho-166 exists as a solid compound at room temperature and is soluble in aqueous solutions due to its phosphonic acid groups.
The compound exhibits high stability under physiological conditions but may degrade under extreme pH levels or elevated temperatures. Its chelation with holmium ensures a prolonged biological half-life suitable for therapeutic applications .
DOTMP Ho-166 has several promising applications in medical science:
The evolution of bone-targeting radiopharmaceuticals represents a strategic shift toward organ-specific radiation delivery. Early agents like phosphorus-32 sodium phosphate demonstrated bone marrow affinity but caused excessive myelosuppression due to non-specific biodistribution. This limitation drove the development of phosphonate-chelated radionuclides, with samarium-153 ethylenediaminetetramethylenephosphonate (EDTMP) emerging as a pivotal agent for pain palliation in metastatic bone disease. However, the moderate beta energy (0.81 MeV) and 2.5-day half-life of samarium-153 constrained its ablative potential for marrow malignancies. These factors catalysed the investigation of higher-energy isotopes like holmium-166, coupled to advanced chelators capable of delivering myeloablative radiation doses while maintaining skeletal specificity [1] [3].
Table 1: Evolution of Bone-Targeting Radiopharmaceuticals
Radionuclide (Chelator) | Maximum Beta Energy (MeV) | Half-Life | Primary Historical Use |
---|---|---|---|
Phosphorus-32 (Free) | 1.71 | 14.3 days | Myeloproliferative disorders |
Samarium-153 (EDTMP) | 0.81 | 46.3 hours | Bone pain palliation |
Rhenium-186 (HEDP) | 1.07 | 90.6 hours | Bone pain palliation |
Holmium-166 (DOTMP) | 1.85 | 26.8 hours | Myeloablation |
Holmium-166 possesses physical properties uniquely suited for skeletal radiotherapy. Its 26.8-hour half-life balances therapeutic practicality with radiation safety, allowing >90% decay within four days while enabling logistical coordination of stem cell rescue. The isotope emits high-energy beta particles (1.77 MeV [48%] and 1.85 MeV [51%]) with a mean soft tissue penetration of 4 mm—sufficient to irradiate trabecular bone and adjacent marrow spaces effectively. Unlike pure beta emitters, holmium-166 emits gamma photons (80.6 keV [6.6%]), enabling real-time biodistribution monitoring via single-photon emission computed tomography imaging. This theranostic capability facilitates patient-specific dosimetry, critical for ablative applications where precise radiation delivery is paramount [1] [3] [6].
1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetramethylene-Phosphonic Acid (DOTMP) belongs to the macrocyclic tetraazaphosphonate class, engineered for exceptional holmium chelation stability and bone mineral affinity. The molecular architecture features a cyclen backbone (12-membered tetraaza ring) with four methylenephosphonate arms. Phosphonate groups exhibit high affinity for hydroxyapatite, while the macrocyclic cavity provides kinetic inertness against transmetalation—a critical advantage over linear chelators like ethylenediaminetetramethylenephosphonate. Preclinical studies demonstrated that DOTMP achieves ligand-to-metal ratios as low as 1.5:1 while maintaining >99% radiochemical purity. Skeletal uptake studies in multiple myeloma patients revealed 19-39% (mean 28%) administered activity localizes to bone within hours post-infusion, with rapid renal clearance of unbound tracer minimizing non-target exposure. This selective retention enables marrow radiation doses exceeding 40 Gy while limiting non-skeletal organs to <2 Gy [1] [2] [8].
Table 2: Comparative Skeletal Targeting Efficiency
Radiopharmaceutical | Mean Skeletal Uptake (%) | Urinary Excretion (24h) | Key Stability Metric |
---|---|---|---|
Holmium-166-DOTMP | 28% | 75-85% | >99% radiochemical purity at 48h |
Samarium-153-EDTMP | 55-75% | 35-55% | ~95% radiochemical purity at 4h |
Holmium-166-EDTMP | 15-25% | >90% | Susceptible to transchelation |
Chemical and Pharmacological Profile
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7